c-Met-IN-19 is a compound that targets the c-Met receptor, a receptor tyrosine kinase critical for various cellular processes, including cell growth, motility, and differentiation. The c-Met receptor is activated by hepatocyte growth factor, leading to downstream signaling pathways that can promote tumorigenesis when dysregulated. c-Met-IN-19 has garnered attention in cancer research due to its potential role in inhibiting c-Met-mediated signaling pathways, which are often implicated in the progression of several cancers.
c-Met-IN-19 is derived from research aimed at developing selective inhibitors of the c-Met receptor. It is synthesized through various chemical methodologies that facilitate its interaction with the receptor while minimizing off-target effects.
c-Met-IN-19 falls under the category of small molecule inhibitors specifically designed to interact with receptor tyrosine kinases. Its classification as a c-Met inhibitor positions it as a therapeutic agent in oncology, particularly in cancers where c-Met signaling is aberrantly activated.
The synthesis of c-Met-IN-19 typically involves multi-step organic synthesis techniques, which may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound at each stage of synthesis.
The molecular structure of c-Met-IN-19 can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy. The compound typically features functional groups that enhance its binding affinity to the c-Met receptor.
The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics. For instance, the precise molecular weight can influence its absorption and distribution within biological systems.
c-Met-IN-19 undergoes specific chemical reactions that facilitate its interaction with the c-Met receptor. These may include:
Understanding these reactions requires detailed kinetic studies and binding affinity assessments using techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA).
c-Met-IN-19 functions by selectively inhibiting the activation of the c-Met receptor. Upon binding to the receptor, it prevents the conformational changes necessary for dimerization and autophosphorylation, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Research indicates that effective inhibition of c-Met signaling can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents, making it a valuable candidate in combination therapies.
c-Met-IN-19 typically exhibits characteristics such as:
Key chemical properties include:
Relevant data from studies can inform optimal dosing regimens and potential side effects based on pharmacological profiles.
c-Met-IN-19 has significant applications in cancer research, particularly in:
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1